1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a dichloro-ethoxybenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting with the preparation of 3,4-Dichloro-2-ethoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-4-phenylpiperazine: Lacks the ethoxy and sulfonyl groups.
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine: Contains a methoxy group instead of an ethoxy group.
Uniqueness
1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of both the ethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-2-25-18-16(9-8-15(19)17(18)20)26(23,24)22-12-10-21(11-13-22)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMVANKMATEAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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